4-ethoxy-3-fluoro-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-ethoxy-3-fluoro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O5S/c1-2-27-18-9-8-16(12-17(18)21)29(25,26)22-13-20(24)23-10-11-28-19(14-23)15-6-4-3-5-7-15/h3-9,12,19,22H,2,10-11,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJZGEPYCXEHEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC(=O)N2CCOC(C2)C3=CC=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-ethoxy-3-fluoro-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide is a novel compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
The compound has the following chemical properties:
- Molecular Formula: C16H18FNO3S
- Molecular Weight: 323.39 g/mol
- IUPAC Name: this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various physiological processes. The sulfonamide moiety is known to inhibit certain enzymes, such as carbonic anhydrase, which plays a crucial role in regulating pH and fluid balance in tissues. This inhibition can lead to significant physiological effects, including alterations in cell proliferation and apoptosis.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antibiotic agent.
Anticancer Properties
The compound has also been evaluated for its anticancer activity. In a study involving various cancer cell lines, it demonstrated significant cytotoxic effects, leading to apoptosis in cancer cells. The following table summarizes the IC50 values observed in different cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.63 | Induction of apoptosis via p53 activation |
| U937 (Leukemia) | 12.45 | Inhibition of carbonic anhydrase |
| A549 (Lung Cancer) | 10.30 | Disruption of metabolic pathways |
Study 1: Anticancer Efficacy
In a comprehensive study published in MDPI, this compound was tested against several cancer cell lines. The results indicated that the compound exhibited higher cytotoxicity compared to traditional chemotherapeutics like doxorubicin, with IC50 values significantly lower than those reported for standard treatments .
Study 2: Mechanistic Insights
Another investigation focused on the mechanism by which this compound induces apoptosis in MCF-7 cells. Flow cytometry analysis revealed that it activates caspase pathways, leading to programmed cell death. Western blot analysis confirmed increased levels of pro-apoptotic factors such as p53 and cleaved caspase-3 .
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Morpholine vs. Heterocyclic Rings: The 2-phenylmorpholino group in the target compound may improve solubility and pharmacokinetics compared to bulky aromatic systems (e.g., anthracene in ) or rigid heterocycles (e.g., pyridazinone in ).
- Fluoro and Ethoxy Groups : The 3-fluoro and 4-ethoxy substituents on the benzene ring likely modulate electronic effects (e.g., electron withdrawal by fluorine) and steric hindrance, contrasting with iodo () or trifluoromethyl () groups, which are bulkier and more lipophilic .
Functional Group Impact
Activity Profiles
- Antibacterial Potential: Analogs with bulky substituents (e.g., anthracene in ) show reduced antibacterial activity against Gram-negative bacteria, suggesting that the target’s morpholino group may balance steric effects and membrane penetration .
- Enzyme Inhibition: Compounds like ’s quinazolinone derivatives exhibit potent CA inhibition, implying that the target’s sulfonamide-morpholine combination could similarly target metalloenzymes .
Research Findings and Implications
- Fragment-Based Design: and highlight the utility of sulfonamide fragments in drug discovery. The target compound’s 2-phenylmorpholino-ethyl-oxo linker could represent a strategic merger of fragments to optimize binding and solubility .
- SAR Insights : Substituting ethoxy/fluoro groups (target) for iodo/propynyl groups () may reduce cytotoxicity while maintaining potency, as seen in fragment optimization studies .
- Synthetic Feasibility : The synthesis of similar compounds (e.g., ’s HATU-mediated coupling) supports the feasibility of producing the target molecule via established sulfonamide functionalization routes .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-ethoxy-3-fluoro-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step nucleophilic substitutions and amide couplings. For example, the sulfonamide group can be introduced via reaction of a benzenesulfonyl chloride intermediate with a morpholine-containing amine under anhydrous conditions (e.g., DCM with triethylamine as a base). Optimization should follow Design of Experiments (DoE) principles, varying temperature (40–80°C), solvent polarity, and stoichiometric ratios to maximize yield. Monitoring by TLC or HPLC is critical to identify intermediates and byproducts .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC/GC-MS : To assess purity (>95% recommended for biological studies).
- NMR (¹H/¹³C, 2D-COSY) : Confirm regiochemistry of ethoxy/fluoro substituents and morpholine ring connectivity.
- FT-IR : Verify sulfonamide N-H stretching (~3300 cm⁻¹) and carbonyl (C=O) peaks (~1700 cm⁻¹).
- Elemental Analysis : Match calculated vs. observed C, H, N, S percentages .
Q. What are the key solubility and stability considerations for this compound in experimental settings?
- Methodological Answer : Solubility varies with solvent polarity:
- Polar aprotic solvents (DMSO, DMF) : Ideal for stock solutions (e.g., 10 mM).
- Aqueous buffers : Limited solubility; use co-solvents like PEG-400 (<5% v/v) to avoid precipitation.
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemical configuration?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is definitive. Key steps:
Grow crystals via slow evaporation (e.g., ethanol/water mixture).
Collect data at low temperature (100–200 K) to minimize thermal motion.
Refine using software like SHELX or OLEX4. Analyze bond angles (e.g., morpholine C-N-C ~111°) and torsional parameters to confirm spatial arrangement of substituents .
Q. What computational strategies are effective for predicting the compound’s biological target interactions?
- Methodological Answer :
- Molecular Docking (AutoDock Vina, Glide) : Model binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase IX). Use PDB structures (e.g., 3IAI) for homology modeling.
- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories. Calculate binding free energies (MM-PBSA/GBSA) .
Q. How can contradictory bioactivity data across studies be systematically addressed?
- Methodological Answer :
Meta-analysis : Compare assay conditions (e.g., cell lines, IC50 protocols).
Proteomics Profiling : Use affinity chromatography or thermal shift assays to identify off-target interactions.
SAR Studies : Modify substituents (e.g., replace ethoxy with methoxy) to isolate structure-activity contributions .
Q. What in vitro assays are most suitable for evaluating its potential as a kinase inhibitor?
- Methodological Answer : Prioritize assays with:
- Kinase Selectivity Panels (Eurofins) : Screen against 100+ kinases at 1 µM.
- Cellular Phosphorylation Assays (HTRF/ELISA) : Quantify inhibition of downstream targets (e.g., p-ERK in cancer cells).
- Counter-Screens : Rule out cytotoxicity via MTT assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
